N-cyclooctyl-4-morpholinamine
Description
N-Cyclooctyl-4-morpholinamine is a tertiary amine compound featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked to a cyclooctyl group. These analogs are often explored for their pharmacological, agrochemical, or material science applications due to their ability to modulate molecular interactions via hydrogen bonding, lipophilicity, and steric effects .
Properties
IUPAC Name |
N-cyclooctylmorpholin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-4-6-12(7-5-3-1)13-14-8-10-15-11-9-14/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEELLIFAWDYLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4-morpholinamine typically involves the reaction of morpholine with cyclooctylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating morpholine and cyclooctylamine in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4-morpholinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used, and reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of N-cyclooctyl-4-morpholinone.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-cyclooctyl-4-morpholinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-morpholinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Below is a detailed comparison of N-cyclooctyl-4-morpholinamine with structurally and functionally related compounds from the evidence. Key differences in substituents, synthesis, and applications are highlighted.
Structural Analogs with Morpholine and Amine Groups
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations :
Core Heterocycles: Quinoline, pyrimidine, and quinazoline cores (e.g., ) are prevalent in bioactive compounds, whereas benzylamine derivatives (e.g., ) are simpler but versatile in ligand design.
Substituent Effects: Chloro Groups: Present in many analogs (e.g., ), chloro substituents enhance electrophilicity and stability, influencing receptor binding or metabolic resistance. Morpholine Positioning: Morpholine at the 4-position (common in pyrimidine/quinazoline derivatives) improves solubility due to its polar nature . Cycloalkyl vs.
Synthesis Methods: Ethanol/NaOH-mediated reactions (e.g., ) are standard for amine-linked morpholine derivatives. Crystallographic data (e.g., ) confirms the stability of morpholine-containing triazines, suggesting similar robustness in this compound.
Pharmacological and Physicochemical Properties
Table 2: Activity and Property Comparison
*LogP values estimated via PubChem or similar tools.
Critical Insights :
- Lipophilicity : this compound’s larger cycloalkyl group likely increases LogP compared to benzylamine analogs (e.g., ), enhancing blood-brain barrier penetration but risking off-target effects.
- Bioactivity : Morpholine-linked triazines and quinazolines () show potent enzyme inhibition, suggesting that this compound could be tailored for similar targets (e.g., kinases, neurotoxins).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
